molecular formula C14H16F2O3 B1325944 Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate CAS No. 898753-26-9

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate

Cat. No. B1325944
M. Wt: 270.27 g/mol
InChI Key: PVJYKVPDCPUCDR-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate” is an ester derived from a 2,6-difluorophenyl group and a hexanoic acid group. The ethyl group is likely attached to the carbonyl carbon of the hexanoic acid, forming the ester linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoate chain with a carbonyl group at one end and an ethyl group at the other. The 2,6-difluorophenyl group would be attached to the sixth carbon of the hexanoate chain .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol . It could also participate in transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding as a hydrogen bond acceptor. The presence of fluorine atoms could also affect its properties, as fluorine is highly electronegative .

Scientific Research Applications

Polymorphism Studies

A study explored the polymorphic forms of a compound structurally similar to Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate, using spectroscopic and diffractometric techniques. This research highlights the challenges in analyzing compounds with multiple polymorphic forms and provides insights into their characterization (Vogt et al., 2013).

Synthesis of Pyrimidin-4(3H)-ones

Another study proposed a method for synthesizing 2-substituted pyrimidin-4(3H)-ones, involving a compound structurally related to Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate. This research contributes to the field of organic synthesis, particularly in creating pyrimidine derivatives (Mai et al., 2009).

Synthesis of Statin Precursors

Research into the synthesis of statin precursors involved Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a compound with a functional group similar to Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate. This study is significant for developing pharmaceuticals, especially statins (Tararov et al., 2006).

Future Directions

The future directions for this compound would depend on its intended use. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects. If it’s used in materials science, research could focus on improving its properties for specific applications .

properties

IUPAC Name

ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJYKVPDCPUCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645627
Record name Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate

CAS RN

898753-26-9
Record name Ethyl 2,6-difluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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